Solenopsin

Catalog No.
S3720273
CAS No.
137038-57-4
M.F
C17H35N
M. Wt
253.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Solenopsin

CAS Number

137038-57-4

Product Name

Solenopsin

IUPAC Name

(2R,6R)-2-methyl-6-undecylpiperidine

Molecular Formula

C17H35N

Molecular Weight

253.5 g/mol

InChI

InChI=1S/C17H35N/c1-3-4-5-6-7-8-9-10-11-14-17-15-12-13-16(2)18-17/h16-18H,3-15H2,1-2H3/t16-,17-/m1/s1

InChI Key

AYJGABFBAYKWDX-IAGOWNOFSA-N

SMILES

Array

Canonical SMILES

CCCCCCCCCCCC1CCCC(N1)C

Isomeric SMILES

CCCCCCCCCCC[C@@H]1CCC[C@H](N1)C

The exact mass of the compound (2R,6R)-2-methyl-6-undecylpiperidine is 253.276950121 g/mol and the complexity rating of the compound is 178. Its Medical Subject Headings (MeSH) category is 1. It belongs to the ontological category of 2 in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Solenopsin (CAS: 137038-57-4), primarily isolated as the trans-2,6-dialkylpiperidine (-)-Solenopsin A, is a lipophilic alkaloid originally derived from Solenopsis invicta venom. In procurement and research contexts, it is primarily utilized as a metabolically stable ceramide analog and an ATP-competitive Akt/PI3K pathway inhibitor. Unlike endogenous ceramides, which are susceptible to cellular degradation into pro-inflammatory sphingosine-1-phosphate (S1P), solenopsin resists this metabolic conversion, providing a stable backbone for studying barrier restoration, psoriasis models, and anti-angiogenic applications [1]. Its specific structural geometry—a piperidine ring with a methyl group at position 2 and an undecyl chain at position 6—confers targeted membrane-raft binding and mitochondrial regulatory properties that make it a critical baseline material for developing dermatological and oncological therapeutics [2].

Substituting solenopsin with generic ceramides or non-specific PI3K/Akt inhibitors fundamentally compromises experimental integrity in inflammatory and hyperproliferative models. While ceramides are standard for barrier repair studies, they act as a double-edged sword because cellular kinases readily convert them into S1P, actively driving inflammation rather than suppressing it [1]. Solenopsin bypasses this metabolic liability entirely. Furthermore, substituting the native trans-(-)-solenopsin A with its cis-isomers or synthetic analogs with altered aliphatic chain lengths results in a significant loss of anti-proliferative potency and a failure to induce mitophagy [2]. In angiogenesis assays, closely related tetrahydropyridine analogs fail to impair SVR endothelial cell proliferation, proving that the exact structural and stereochemical configuration of solenopsin is non-negotiable for targeted Akt inhibition and barrier restoration workflows [3].

Formulation Compatibility: Metabolic Stability vs. Endogenous Ceramides

Endogenous ceramides are standard for barrier repair formulations but are susceptible to cellular conversion into sphingosine-1-phosphate (S1P), a pro-inflammatory molecule that ruins assay reproducibility in psoriasis models. Solenopsin acts as a stable ceramide analog that completely resists degradation into S1P. In a mouse model of psoriasis, a 28-day topical application of a 1% solenopsin cream formulation reduced skin thickness by approximately 30% and immune cell infiltration by 50% compared to controls, while downregulating TLR4 expression [1].

Evidence DimensionConversion to pro-inflammatory S1P and skin thickness reduction
Target Compound DataResists S1P conversion; ~30% reduction in skin thickness; ~50% reduction in immune infiltration
Comparator Or BaselineEndogenous ceramides (converted to S1P, driving inflammation)
Quantified Difference30% greater reduction in skin thickness baseline; 0% conversion to S1P
ConditionsMouse model of psoriasis (28-day topical application of 1% cream)

Procuring solenopsin over generic ceramides prevents the paradoxical induction of inflammation via S1P conversion in dermatological research and topical formulations.

Purity-Linked Usability: Stereochemical Dependency in Tumor Cell Lines

The strict stereochemical configuration of solenopsin dictates its anti-proliferative potency, making purity-linked reproducibility a major procurement factor. The naturally occurring trans isomer ((-)-Solenopsin A) demonstrates significantly stronger anti-proliferative activity across human melanoma (A375, A2058) and murine angiosarcoma (SVR) cell lines compared to crude mixtures containing its cis isomers (e.g., analog S12). Furthermore, elongating the aliphatic side chain by 8 carbons completely abolishes this activity [1].

Evidence DimensionAnti-proliferative activity in tumor cell lines
Target Compound DataSignificant anti-proliferative activity (trans isomer / (-)-Solenopsin A)
Comparator Or Baselinecis isomers (S12) and 8-carbon elongated analogs (S11, S13)
Quantified DifferenceSignificantly higher potency for trans vs cis; total loss of activity for elongated analogs
ConditionsA375, A2058, and SVR cell lines (24-hour treatment)

Highlights the necessity of procuring the highly pure trans-2R,6R stereoisomer rather than crude isomeric mixtures for reproducible anti-proliferative effects.

Endothelial Specificity in Angiogenesis Assays

When evaluating piperidine alkaloids for angiogenesis inhibition, structural precision is critical. In the SVR endothelial cell proliferation assay, solenopsin A was tested against a library of closely related tetrahydropyridine analogs. Only the naturally occurring solenopsin A significantly impaired SVR proliferation and disrupted angiogenesis in vivo in embryonic zebrafish, while other analogs failed to show activity [1].

Evidence DimensionInhibition of SVR endothelial cell proliferation
Target Compound DataSignificant impairment of SVR proliferation and in vivo angiogenesis
Comparator Or BaselineRelated tetrahydropyridine analogs (No significant activity)
Quantified DifferenceExclusive activity isolated to Solenopsin A
ConditionsSVR angiogenesis assay and in vivo embryonic zebrafish model

Demonstrates that researchers cannot substitute solenopsin with cheaper, generic piperidine libraries for targeted anti-angiogenic workflows.

Exclusive Mitophagy Induction Among Piperidine Analogs

While both solenopsin and its synthetic analogs (such as S14) can reduce mitochondrial oxygen consumption and increase reactive oxygen species (ROS), only the native solenopsin molecule effectively induces mitophagy, mirroring the function of endogenous ceramide. In contrast, potent synthetic analogs like S14 actually decrease basal levels of autophagy [1].

Evidence DimensionInduction of mitophagy (Autophagosome staining)
Target Compound DataSignificant increase in autophagosome fluorescence
Comparator Or BaselineSynthetic analog S14 (Decreased basal autophagy)
Quantified DifferenceInduction vs. suppression of mitophagy
ConditionsUM-SCC1A cells (18-hour treatment, Cyto-ID Autophagy Staining)

For workflows requiring ceramide-like mitochondrial clearance, synthetic solenopsin analogs are not viable substitutes for the native compound.

Psoriasis and Hyperproliferative Skin Disorder Modeling

Due to its inability to be degraded into inflammatory S1P, solenopsin serves as a metabolically stable ceramide substitute for formulating topical barrier restoration models and studying TLR4 downregulation in keratinocytes [1].

PI3K/Akt Pathway Inhibition Assays

Solenopsin acts as an ATP-competitive inhibitor of Akt-1 without affecting 27 other common protein kinases, making it a targeted tool compound for dissecting upstream PI3K signaling in p53-deficient carcinomas [2].

Angiogenesis and Endothelial Cell Proliferation Studies

The distinct structural configuration of solenopsin A, which cannot be replicated by generic tetrahydropyridines, makes it the required baseline material for SVR angiogenesis assays and in vivo zebrafish vascular development models [2].

Mitophagy and Ceramide-Signaling Research

Because it selectively induces mitophagy—unlike its synthetic chain-elongated analogs—solenopsin is essential for studies comparing lipid raft dynamics, mitochondrial oxygen consumption, and ROS generation in tumor cell lines [3].

XLogP3

6.7

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

253.276950121 Da

Monoisotopic Mass

253.276950121 Da

Heavy Atom Count

18

UNII

JMN4G8N49K
SR7V29CE8U

Wikipedia

Solenopsin

Dates

Last modified: 02-18-2024
Chen et al. Direct alpha-C-H bond functionalization of unprotected cyclic amines. Nature Chemistry, doi: 10.1038/nchem.2871, published online 6 November 2017

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